molecular formula C16H25NO B1664217 8-OH-Dpat CAS No. 78950-78-4

8-OH-Dpat

Cat. No. B1664217
CAS RN: 78950-78-4
M. Wt: 247.38 g/mol
InChI Key: ASXGJMSKWNBENU-UHFFFAOYSA-N
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Description

8-OH-DPAT (8-Hydroxy-DPAT) is a potent and selective 5-HT1A agonist . It was developed in the 1980s and has been widely used to study the function of the 5-HT1A receptor . It has a selectivity of almost 1000 fold for a subtype of the 5-HT1 binding site .


Molecular Structure Analysis

The molecular formula of 8-OH-DPAT is C16H25NO . Its average mass is 247.376 Da and its monoisotopic mass is 247.193619 Da .


Physical And Chemical Properties Analysis

8-OH-DPAT has a molar mass of 247.382 g·mol−1 . Its log P value is 3.711, indicating its lipophilicity . The acidity (pKa) is 10.539 and basicity (pKb) is 3.458 .

Scientific Research Applications

1. Obsessive-Compulsive Disorder (OCD) and Sensorimotor Function

8-OH-DPAT, a serotonin agonist, is utilized in studying OCD models. Research conducted by Demeulemeester et al. (2001) used 8-OH-DPAT to induce perseverative behavior in rats, simulating OCD symptoms. They explored the drug's impact on sensorimotor functions, finding significant alterations but no direct contribution to OCD-like behavior in rats (Demeulemeester et al., 2001).

2. Traumatic Brain Injury (TBI) Recovery

Cheng et al. (2008) demonstrated that 8-OH-DPAT aids in motor recovery and spatial learning post-TBI. The delayed and chronic treatment regimen with 8-OH-DPAT showed improved neurobehavior in rats, indicating its potential in TBI therapy (Cheng et al., 2008).

3. Cardiac Arrhythmias and Stress

8-OH-DPAT has been applied in studies exploring cardiac arrhythmias. Nalivaiko et al. (2009) found that it prevents arrhythmias and attenuates tachycardia during social stress in rats. Its sympatholytic properties contribute to its effectiveness in managing stress-induced cardiac issues (Nalivaiko et al., 2009).

4. Anxiolytic Effects

Research into the anxiolytic properties of 8-OH-DPAT has been conducted. Carli and Samanin (2004) studied its effects in animal models of anxiety, demonstrating that it can reduce anxiety-like behaviors under specific experimental conditions. This suggests a role for 8-OH-DPAT in anxiety management (Carli & Samanin, 2004).

5. Nociceptive Pain

Bardin et al. (2001) examined the effects of 8-OH-DPAT on nociceptive pain, finding it effective in reducing pain behaviors in rats. This indicates a potential application in pain management, mediated through 5-HT1A receptors (Bardin et al., 2001).

6. Eating Behaviors

Studies have also looked at 8-OH-DPAT's impact on feeding behaviors. Montgomery et al. (2004) found that it induces specific feeding behaviors in rats, highlighting its potential use in studying appetite and eating disorders (Montgomery et al., 2004).

Safety And Hazards

8-OH-DPAT is very toxic if swallowed and irritating to the skin . It poses a risk of serious damage to the eyes and danger of serious damage to health by prolonged exposure . There’s also a possible risk of impaired fertility and harm to the unborn child .

Future Directions

Research on 5-HT7 receptor, which 8-OH-DPAT was found to act as an agonist, suggests that G protein-coupled receptor (GPCR) dimerization and G protein-independent signaling are promising future directions . This could lead to the development of more efficient dimer- and/or pathway-specific therapeutics .

properties

IUPAC Name

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXGJMSKWNBENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897384
Record name 8-Hydroxy-2-(di-n-propylamino)tetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-OH-Dpat

CAS RN

78950-78-4
Record name 8-OH-DPAT
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78950-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-2-(di-n-propylamino)tetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxy-2-(di-n-propylamino)tetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29,100
Citations
S Hjorth, T Magnusson - Naunyn-Schmiedeberg's archives of …, 1988 - Springer
… the CNS i) after systemic administration of 8-OH-DPAT to rats with an acute unilateral axotomy of … effect of 8-OH-DPAT. Thus, the 5-HT synthesis-inhibiting action of 8-OH-DPAT is highly …
Number of citations: 291 link.springer.com
CT Dourish, PH Hutson, G Curzon - Trends in Pharmacological …, 1986 - academia.edu
… These findings pointed to an action of 8-OH-DPAT on the cell … of nanogram quantities of 8-OH-DPAT into the dorsal or … Our interpretation of these data is that an action of 8-OH-DPAT on …
Number of citations: 170 www.academia.edu
PB Hedlund, L Kelly, C Mazur, T Lovenberg… - European journal of …, 2004 - Elsevier
… (8-OH-DPAT), a 5-HT 1A/7 receptor agonist. Here we studied the effects of 8-OH-DPAT and … At lower doses (0.3–0.6 mg/kg, ip), 8-OH-DPAT decreased body temperature in 5-HT 7 +/+ …
Number of citations: 222 www.sciencedirect.com
RJ Blanchard, JK Shepherd, J Armstrong, SF Tsuda… - …, 1993 - Springer
… 5-HT1A receptor agonist 8-OH-DPAT. The present investigation … of effects following 8-OH-DPAT treatment. For example, "flat … behavioral syndrome induced by 8-OH-DPAT, and indicate …
Number of citations: 53 link.springer.com
C Bendotti, R Samanin - European journal of pharmacology, 1986 - Elsevier
… effect on food intake of a sc injection of 8-OH-DPAT in rats already treated intracerebroventricularly (icv) … In another experiment the effects on food intake' were evaluated of …
Number of citations: 202 www.sciencedirect.com
KF Martin, I Phillips, M Hearson, MR Prow… - British journal of …, 1992 - ncbi.nlm.nih.gov
… down-regulated this 8-OH-DPAT response. In … 8-OH-DPAT (0.5 mg kg-', sc), (±)-pindolol (10mg kg-', ip) and ketanserin (0.5 mg kg-', ip). In conclusion, these data confirm that 8-OH-DPAT-…
Number of citations: 132 www.ncbi.nlm.nih.gov
CT Dourish, PH Hutson, G Curzon - Psychopharmacology, 1985 - Springer
… The present study demonstrates that 8-OH-DPAT has a similarly paradoxical effect on feeding behaviour as, despite evidence that it activated post-synaptic serotonin receptors, it …
Number of citations: 382 link.springer.com
J De Vry, R Schreiber, C Melon, M Dalmus… - European …, 2004 - Elsevier
… (8-OH-DPAT) is highly efficient and potent in both models. Whereas the 5-HT 1A receptor antagonist WAY 100,635 abolishes the effect of 8-OH-DPAT … , but not that of 8-OH-DPAT. This …
Number of citations: 115 www.sciencedirect.com
CT Dourish, PH Hutson, GA Kennett, G Curzon - Appetite, 1986 - Elsevier
… In normal rats 8-OH-DPAT elicited … 8-OH-DPAT, brain serotonin metabolism was reduced, particularly in midbrain and pons-medulla. Our interpretation of these data is that 8-OH-DPAT …
Number of citations: 206 www.sciencedirect.com
GP Luscombe, KF Martin, LJ Hutchins… - British journal of …, 1993 - Wiley Online Library
… with 8-OH-DPAT compared with the effect of 8-OH-DPAT alone, that is, 8-OH-DPAT+antagonist or antidepressant versus 8-OHDPAT… on mobility of 8-OH-DPAT or saline administrationto …
Number of citations: 111 bpspubs.onlinelibrary.wiley.com

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